2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid is a complex heterocyclic compound that features a unique combination of pyridine, triazole, and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazole ring through cyclization reactions. For example, oxidative cyclization using N-chlorosuccinimide (NCS) has been employed to synthesize triazolopyridines under mild conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as NCS, with reactions carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NCS and pytz, as well as various nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral, antimicrobial, or anticancer agent.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
[1,2,4]Triazolo[1,5-a]pyridine: Used in medicinal chemistry for its various biological activities.
Uniqueness
2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid stands out due to its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-2-10(14(20)21)22-12-7-6-11-16-17-13(19(11)18-12)9-5-3-4-8-15-9/h3-8,10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSBXTVWEBYLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.